1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene

Catalog No.
S12742709
CAS No.
108180-34-3
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene

CAS Number

108180-34-3

Product Name

1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene

IUPAC Name

1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-16(2,3)13-10-14(17(4,5)19-8)12-15(11-13)18(6,7)20-9/h10-12H,1-9H3

InChI Key

WWRUOBBEFDYYJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C)(C)OC)C(C)(C)OC

1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene is an organic compound characterized by its molecular formula C18H30O2C_{18}H_{30}O_{2}. This compound features a benzene ring substituted at positions 1, 3, and 5 with tert-butyl and two 2-methoxypropan-2-yl groups. The structural modifications enhance its chemical properties, making it significant in various chemical applications. The presence of the tert-butyl group contributes to steric hindrance, while the methoxy groups can influence its reactivity and solubility in organic solvents .

  • Oxidation: Under strong oxidizing conditions, such as with potassium permanganate or chromium trioxide, the compound can be converted into carboxylic acids.
  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride leads to the formation of alcohol derivatives.
  • Substitution Reactions: The methoxy groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups .

The mechanisms involved typically include the activation of the aromatic ring due to electron-donating effects from the methoxy groups, facilitating electrophilic substitution reactions.

While specific biological activities of 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene are not extensively documented, similar compounds with methoxy and alkyl substitutions have shown potential in various biological studies. These compounds may exhibit anti-inflammatory or antioxidant properties due to their structural characteristics. Further research is necessary to elucidate specific biological effects and mechanisms of action for this compound.

The synthesis of 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene typically involves multi-step alkylation processes. A common synthetic route includes:

  • Alkylation of Benzene Derivatives: The reaction begins with benzene derivatives undergoing alkylation using tert-butyl and methoxypropan-2-yl groups.
  • Use of Grignard Reagents: For instance, reacting 1,3,5-tris(bromomethyl)benzene with methoxypropan-2-yl magnesium bromide under controlled conditions (inert atmosphere and low temperature) yields high purity products .

Industrial methods scale these processes using large reactors and precise control over reaction parameters to ensure consistent quality.

Interaction studies involving 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene focus on its reactivity with other chemical species. The presence of methoxy groups enhances its ability to engage in electrophilic aromatic substitution reactions. Additionally, studies could explore its interactions with biological targets to assess potential therapeutic applications or toxicological profiles.

Several compounds share structural similarities with 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene:

Compound NameStructural FeaturesUnique Characteristics
1,3,5-Tris(2-thienyl)benzeneSubstituted with thiophene groupsUsed in conjugated polymers
1,3,5-Tris(bromomethyl)benzeneContains bromomethyl substituentsPrecursor for various substituted benzene derivatives
1-tert-butyl-3,5-bis(2-chloropropan-2-yl)benzeneSubstituted with chloropropan groupsDifferent reactivity due to halogen presence

The uniqueness of 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene lies in its specific substitution pattern that enhances solubility and reactivity compared to other similar compounds. This makes it particularly valuable in organic synthesis and material science applications .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

278.224580195 g/mol

Monoisotopic Mass

278.224580195 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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